Compound Description: This compound serves as a precursor for Nazarov's reagent, employed in annulation reactions. It is soluble in most organic solvents but insoluble in water. []
Relevance: This compound shares the (4-methylphenyl)sulfonyl moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. [] It also possesses a propanoic acid derivative in its structure, highlighting a close structural relationship with the target compound.
Compound Description: Ramatroban is a potent thromboxane A2 receptor antagonist, showing potential for treating thromboxane A2 -mediated diseases. It exists in a thermodynamically resistant form with a melting point of 151°C. []
Relevance: Although structurally distinct from 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid in its core, Ramatroban shares the key sulfonamide functionality and a propanoic acid moiety, emphasizing a common structural feature within a class of biologically active compounds. []
Compound Description: This indole derivative is synthesized via a 5-endo-trig cyclization of 1,1-difluoro-1-alkenes. []
Relevance: This compound, also known as 3-butyl-2-fluoro-1-tosylindole, features a tosyl group, which is structurally similar to the (4-methylphenyl)sulfonyl moiety in 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. [] The shared sulfonyl group highlights a common structural element within a class of synthetically valuable compounds.
Compound Description: CI-926 is an antihypertensive drug that exhibits nanomolar affinity for α1-adrenoceptors and micromolar affinity for α2-adrenoceptors. It also demonstrates affinity for 5-HT-1A receptors, suggesting a potential role in modulating central adrenergic and serotonergic neurotransmission. []
Relevance: CI-926 shares the piperazine ring structure with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. [] Both compounds showcase the potential of piperazine derivatives in pharmacological applications, highlighting a common structural element for exploring potential bioactivity.
Compound Description: CRL42796 is a potent glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist. It is effective in preventing platelet reactivity and maintaining vessel patency in various species, including humans, monkeys, dogs, and guinea pigs. [], []
Relevance: Both CRL42796 and 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid feature a propanoic acid moiety and a sulfonamide group, although CRL42796 incorporates piperidine rings instead of piperazine in its structure. [], [] This structural similarity suggests potential shared properties or mechanisms of action.
Compound Description: This series of compounds is synthesized from 3-(4-methyl-benzoyl)propanoic acid and various aromatic aldehydes. Some derivatives exhibit notable anti-inflammatory activity, analgesic activity, and negligible ulcerogenic action. []
Relevance: These compounds share the 4-methylphenyl substituent with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. [] The common structural element points towards the potential influence of this group on biological activity.
Compound Description: This compound is an active metabolite of piperaquine, a known antimalarial agent. []
Relevance: This compound highlights the utilization of a piperazine-propanoic acid scaffold in drug development, similar to the structure of 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. [] The shared core structure suggests potential for exploring diverse pharmacological activities within this chemical class.
Compound Description: Both 4k and 4o are GPR40 full agonists, showing promise for treating type 2 diabetes due to their ability to stimulate glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide 1 secretion. []
Relevance: While structurally distinct from 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, these compounds share the propanoic acid moiety and demonstrate the potential of aryl-substituted indole-propanoic acid derivatives in treating metabolic disorders. []
Compound Description: This compound is a key intermediate in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, some of which demonstrate promising anticancer activity. []
Relevance: This compound shares the (4-methylphenyl)sulfonyl moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. [] It also possesses a piperidine ring, a close structural analog of piperazine, emphasizing a close structural relationship with the target compound and its potential for pharmaceutical applications.
Compound Description: This compound is a key intermediate in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, some of which demonstrate promising anticancer activity. []
Relevance: This compound shares the (4-methylphenyl)sulfonyl moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid and possesses a piperidine ring, a close structural analog of piperazine. [] This makes it a structurally related compound and highlights the potential of this chemical scaffold in medicinal chemistry.
Compound Description: Wy-49,353 is a potent leukotriene D4 (LTD4) antagonist, exhibiting significant oral inhibition of LTD4- and ovalbumin-induced bronchoconstriction. []
Relevance: This compound highlights the use of a sulfonamide group in conjunction with aromatic substituents for achieving LTD4 antagonism, a mechanism potentially relevant to the biological activity of 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. []
Compound Description: HL3 is a potentially tridentate, monoanionic ligand capable of forming complexes with various metal ions (e.g., Co, Cu, Zn). []
Relevance: Although structurally distinct from 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, HL3 features the (4-methylphenyl)sulfonyl group and highlights the versatility of sulfonamides in coordination chemistry. []
Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor, displaying significant antiviral activity against HIV-1. []
Relevance: While structurally diverse from 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, 873140 showcases the therapeutic potential of complex organic molecules targeting specific receptors, providing insights for drug discovery in various disease areas. []
Compound Description: Wy-46,016 is a carboxylic acid derivative that served as an intermediate in the synthesis of LTD4 antagonists. It showed potent inhibition of LTD4-induced bronchoconstriction in vivo, although its in vitro potency was less impressive. []
Relevance: This compound is part of a series of LTD4 antagonists that explored structural modifications related to 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, particularly focusing on the impact of carboxylic acid derivatives on biological activity. []
Compound Description: Wy-49,451 is a tetrazole derivative with potent LTD4 antagonist activity, showing oral inhibition of both LTD4- and ovalbumin-induced bronchoconstriction. []
Relevance: This compound is part of a series of LTD4 antagonists that explored structural modifications related to 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, highlighting the potential of tetrazole-containing compounds for targeting LTD4 receptors. []
Compound Description: This compound is a key intermediate in the synthesis of novel L-serine-based sulfonamide bioactive compounds with potential antioxidant and antimicrobial activities. []
Relevance: This compound shares the entire (4-methylphenyl)sulfonyl]amino}propanoic acid moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, making it a direct precursor and highlighting its role as a building block for the synthesis of structurally related compounds. []
Compound Description: This compound serves as a starting material for synthesizing a series of acylhydrazones (3-41), which are evaluated for anti-HIV and antileukemia activities. []
Relevance: This compound shares the (4-methylphenyl)sulfonyl]amino moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, demonstrating the utilization of this structural feature in developing potentially bioactive molecules. []
2-[(Pyridin-2'-yl)methylamino]cyclohexanol
Compound Description: This β-amino alcohol is a key intermediate in the synthesis of a new class of ionic liquids. []
Relevance: This compound shares the piperidine-like structure with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, highlighting the importance of cyclic amine derivatives in diverse chemical applications. []
Compound Description: CRL42796 is a nonpeptide, bispiperidine, GPIIb/IIIa platelet receptor antagonist. It effectively prevents platelet reactivity in human, monkey, dog, and guinea pig platelets. []
Relevance: Both CRL42796 and 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid feature a propanoic acid moiety and a sulfonamide group, although CRL42796 incorporates piperidine rings instead of piperazine in its structure. [] This structural similarity suggests potential shared properties or mechanisms of action.
3-(4-methyl-benzoyl)propanoic acid
Compound Description: This compound serves as a precursor for synthesizing a series of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, some of which demonstrate notable anti-inflammatory and analgesic activity with negligible ulcerogenic action. []
Relevance: This compound shares the 4-methylphenyl substituent with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid and contains a propanoic acid moiety, highlighting a structural similarity between the two compounds. []
Compound Description: SB269970 is a potent 5-HT7 receptor antagonist, capable of reversing novel object recognition (NOR) deficits induced by the N-methyl-D-aspartate receptor antagonist phencyclidine (PCP). []
Relevance: Although structurally distinct from 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, SB269970 showcases the therapeutic potential of targeting 5-HT7 receptors for treating cognitive impairment in schizophrenia. [] Additionally, both compounds utilize a sulfonamide group in their structure, highlighting this chemical feature's versatility in drug design.
4-[(4-methyl-1-piperazinyl)methyl]benzoic acid
Compound Description: This compound serves as a key starting material in a novel method for preparing imatinib base, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. []
Relevance: This compound shares the 4-methyl-1-piperazinyl moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, emphasizing the importance of this structural element in medicinal chemistry and drug development. []
Compound Description: This poorly soluble drug, with an acidic propanoic acid group, was used to demonstrate a new method for improving drug dissolution rate by increasing the specific surface area of the powder. []
Relevance: This compound shares the 4-methylphenyl substituent and the propanoic acid moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, highlighting the structural similarities and potential challenges associated with developing formulations for poorly soluble drugs with related chemical features. []
2-(3-Hydroxy-4-methylphenyl)-propanoic acid
Compound Description: This compound, isolated from the plant endophytic fungus Periconia sp. F-31, is a novel natural product. Its NMR data was reported for the first time in the study. []
Relevance: This compound, like 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, contains a 4-methylphenyl group and a propanoic acid moiety. [] The structural similarity suggests a potential for exploring natural product-based scaffolds for developing analogs of the target compound.
Compound Description: This N-pyrrolylpropanoic acid derivative exhibits potent anti-inflammatory and analgesic activity, comparable to or superior to that of metamizole. []
Relevance: Although structurally different from 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, compound 3g shares the propanoic acid moiety and demonstrates the potential of pyrrole-based compounds for achieving anti-inflammatory and analgesic effects. []
Compound Description: This compound, containing a piperazine ring, was used as a building block for synthesizing macrocyclic peptides with enantioface-differentiating abilities. []
Relevance: This compound shares the piperazine ring structure with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, highlighting the utility of piperazine derivatives in constructing larger molecules with potential for chiral recognition. []
Compound Description: This compound, containing a piperazine ring, was used as a building block for synthesizing macrocyclic peptides with enantioface-differentiating abilities. []
Relevance: Similar to 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, this compound utilizes a piperazine ring as a core structural element and emphasizes the potential of piperazine derivatives in creating macrocyclic structures with enantioselective properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.